Tacrolimus-13C,D2
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Overview
Description
Tacrolimus-13C,D2 is a stable isotope-labeled version of Tacrolimus, a macrolide lactone with potent immunosuppressive properties. Tacrolimus binds to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase, thereby inhibiting T-lymphocyte signal transduction and interleukin-2 transcription . The labeling with carbon-13 and deuterium makes this compound particularly useful in research applications, such as metabolic studies and pharmacokinetic profiling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tacrolimus-13C,D2 involves the incorporation of stable isotopes into the Tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce Tacrolimus, followed by chemical modification to introduce the carbon-13 and deuterium labels . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes without altering the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors under controlled conditions to ensure consistency and purity. The final product is then purified using techniques such as chromatography to achieve the desired level of isotope labeling .
Chemical Reactions Analysis
Types of Reactions
Tacrolimus-13C,D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups .
Scientific Research Applications
Tacrolimus-13C,D2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of Tacrolimus.
Biology: Helps in studying the interaction of Tacrolimus with various proteins and enzymes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Tacrolimus.
Industry: Employed in the development of new formulations and delivery systems for Tacrolimus
Mechanism of Action
Tacrolimus-13C,D2 exerts its effects by binding to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and translocation of nuclear factor of activated T-cells, thereby suppressing cytokine production and T-lymphocyte activation . The molecular targets include calcineurin and various signaling pathways involved in immune response regulation .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: Another immunosuppressant that inhibits calcineurin but has a different structure and binding mechanism.
Uniqueness
Tacrolimus-13C,D2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Tacrolimus without altering its biological activity .
Properties
Molecular Formula |
C44H69NO12 |
---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 |
InChI Key |
QJJXYPPXXYFBGM-QNEHJXMKSA-N |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
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